molecular formula C10H11F4N B13261817 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline

4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline

Cat. No.: B13261817
M. Wt: 221.19 g/mol
InChI Key: UJIRDGOJVUAUOL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline is a fluorinated aniline derivative designed for advanced research and development, particularly in medicinal chemistry and neuroscience. Its molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, is of significant interest. The incorporation of a trifluoromethyl group is a established strategy in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, which may lead to improved pharmacological profiles of new chemical entities . This compound serves as a key synthetic intermediate for exploring ligands that target the N-Methyl-D-Aspartate (NMDA) receptor. Research indicates that aniline derivatives bearing a trifluoromethyl group can exhibit high affinity for the phencyclidine (PCP) binding site within the activated NMDA receptor channel, a target linked to conditions such as Alzheimer's disease, epilepsy, and schizophrenia . The structure of this aniline makes it a promising building block for the development of potential positron emission tomography (PET) radioligands, which are crucial for quantifying NMDA receptors in healthy and diseased brains . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult all applicable safety data sheets prior to use.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

4-fluoro-N-propan-2-yl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F4N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3

InChI Key

UJIRDGOJVUAUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline Intermediates

A crucial intermediate for the target compound is 2-fluoro-4-(trifluoromethyl)aniline , which can be synthesized via a two-step reaction sequence involving halogenated aminotrifluorotoluene precursors and nucleophilic fluorination.

Step 1: Preparation of 3-chloro-4-aminotrifluorotoluene

  • Starting from a suitable chlorinated trifluorotoluene derivative, the reaction solution is poured into water to quench.
  • The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-chloro-4-aminotrifluorotoluene.
  • This crude product is used directly for the next step without purification.

Step 2: Nucleophilic Substitution with Fluoride

  • The crude 3-chloro-4-aminotrifluorotoluene (0.62 mol) is dissolved in N-methylpyrrolidone (1 L) with 18-crown-6 ether (67.9 g) and cesium fluoride (141.1 g, 0.93 mol).
  • The mixture is heated to 140–150 °C and stirred for 12–18 hours.
  • Completion is monitored by HPLC, ensuring less than 2% starting material remains.
  • After cooling, insoluble matter is filtered off.
  • The filtrate is acidified with hydrogen chloride gas at 0 °C to pH 1–2, stirred for 1 hour, and the resulting solid is filtered and washed with cold isopropanol.
  • Crystallization from isopropanol yields pure 2-fluoro-4-(trifluoromethyl)aniline hydrochloride as a white solid.

This method is robust and yields high purity intermediate suitable for further functionalization.

Amination to Introduce N-(propan-2-yl) Group

The N-(propan-2-yl) substituent can be introduced by reductive amination or nucleophilic substitution on the 2-fluoro-4-(trifluoromethyl)aniline intermediate.

One efficient modern approach uses metallaphotoredox catalysis to achieve selective N-alkylation:

  • A multicomponent coupling reaction involving nitroarenes, tertiary alkylamines (such as isopropylamine), and trifluoromethylated olefins under iridium/nickel dual catalysis.
  • This method allows direct formation of N-alkylated trifluoromethyl anilines with high chemo- and regioselectivity.
  • The reaction proceeds under mild conditions with excellent functional group tolerance, avoiding harsh reagents or conditions that could degrade fluorinated groups.
  • Typical yields for such transformations are around 70-80%, with minimal side-products.

This catalytic amination strategy is particularly suited for assembling complex N-substituted trifluoromethyl anilines, including 4-fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline.

Alternative Synthetic Routes via Trifluoromethylation of Anilines

Another approach involves direct trifluoromethylation of preformed anilines:

  • Using trifluoromethanesulfinate salts (CF3SO2Na) and triphenylphosphine (PPh3) in acetonitrile under silver fluoride (AgF) catalysis.
  • The reaction proceeds via a one-pot process generating trifluoromethyl amines.
  • Reaction conditions are typically 50 °C for 5 hours.
  • The substrate scope includes various substituted anilines, allowing introduction of trifluoromethyl groups at desired positions.
  • Purification is achieved by column chromatography.
  • Yields range from 70% to 85% depending on substrate and conditions.

This method offers a versatile and efficient route to trifluoromethylated anilines including those with N-alkyl substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Nucleophilic fluorination of 3-chloro-4-aminotrifluorotoluene CsF, 18-crown-6, NMP, 140-150 °C, 12-18 h High (Purity >98%) High purity intermediate, scalable High temperature, long reaction time
Metallaphotoredox multicomponent amination Nitroarene, isopropylamine, 3,3,3-trifluoropropene, Ir/Ni catalysis, mild conditions 70-80 Mild, selective, functional group tolerant Requires specialized catalysts
One-pot trifluoromethylation with CF3SO2Na/PPh3/AgF CF3SO2Na, PPh3, AgF, MeCN, 50 °C, 5 h 70-85 Versatile, mild conditions Requires chromatographic purification

Analytical and Characterization Data

  • The intermediates and final products are characterized by ^1H, ^13C, and ^19F NMR spectroscopy, confirming substitution patterns and fluorine incorporation.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.
  • Crystallographic data (e.g., monoclinic system, space group P21/n) validate the structure of trifluoromethylated aniline derivatives.
  • Reaction progress is monitored by HPLC to ensure high conversion and purity.

Summary and Recommendations

The preparation of 4-fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline can be efficiently achieved by:

  • Synthesizing the fluorinated aniline intermediate via nucleophilic fluorination of chlorinated aminotrifluorotoluene.
  • Introducing the N-(propan-2-yl) group via metallaphotoredox catalysis or reductive amination.
  • Alternatively, direct trifluoromethylation of N-(propan-2-yl) aniline derivatives using trifluoromethanesulfinate salts under mild catalytic conditions.

Each method offers distinct advantages depending on available equipment, scale, and desired purity. The metallaphotoredox method provides a modern, selective approach suitable for complex molecules, while classical nucleophilic fluorination remains valuable for bulk intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline -N(propan-2-yl), -CF₃ (3-), -F (4-) C₁₀H₁₁F₄N 241.20 Prototype for agrochemical intermediates
N-Isobutyl-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline (S15) -N(isobutyl), -CF₃ (3-), fused imidazopyridine moiety C₂₃H₂₄F₃N₅ 435.47 Antileishmanial activity (IC₅₀ = 0.34 µM)
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline -NH₂, -CF₃ (3-), -(CH₂)-(4-methylpiperazine) C₁₃H₁₈F₃N₃ 273.30 Pharmaceutical intermediate (kinase inhibitors)
4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline -CF₃ (2-), heptafluoropropanyl (4-) C₁₀H₅F₁₀N 329.14 High fluorination for enhanced hydrophobicity
3-Fluoro-4-methyl-N-(pentan-3-yl)aniline -N(pentan-3-yl), -F (3-), -CH₃ (4-) C₁₂H₁₈FN 195.28 Simplified analog for structure-activity studies

Biological Activity

4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound that falls within the category of substituted anilines. Its unique molecular structure, characterized by the presence of a fluorine atom and a trifluoromethyl group on the benzene ring, contributes to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure and Properties

  • Molecular Formula: C₉H₈F₄N
  • Molecular Weight: Approximately 229.16 g/mol
  • Key Functional Groups:
    • Fluorine atom at the para position
    • Trifluoromethyl group at the meta position
    • Isopropyl group attached to the nitrogen atom

Biological Activity

The biological activity of 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline has been investigated in various contexts, particularly its interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition: The presence of fluorine and trifluoromethyl groups can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The compound may interact with various receptors, influencing physiological responses in biological systems.

In Vitro Studies

Several studies have explored the in vitro biological activities of 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline:

  • Anticancer Activity:
    • A study demonstrated that similar compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves targeting specific signaling pathways associated with tumor growth .
  • Antimicrobial Properties:
    • Preliminary data suggest that fluorinated anilines can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the specific mechanisms involved.
  • Enzyme Interaction:
    • Interaction studies have indicated that this compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug development .

Case Studies

Case Study 1: Anticancer Activity
A derivative of 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline was tested against several cancer cell lines, showing a dose-dependent inhibition of cell growth. The study reported an IC50 value of approximately 15 µM for one of the tested derivatives, indicating promising potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition
In a study focusing on enzyme inhibition, it was found that the compound effectively inhibited a key enzyme in the metabolic pathway associated with cancer metabolism. This was evidenced by a significant reduction in enzyme activity at concentrations above 10 µM.

Data Tables

Property Value
Molecular Weight229.16 g/mol
SolubilitySoluble in DMSO
Anticancer IC50~15 µM
Enzyme Inhibition IC50~10 µM

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